5-(4-Nitrophenyl)-2-pentanone
Description
5-(4-Nitrophenyl)-2-pentanone (CAS: Not explicitly provided; synonyms include 2-Pentanone, 5-(4-nitrophenyl)) is a nitroaromatic ketone characterized by a pentanone backbone substituted with a 4-nitrophenyl group at the fifth carbon. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. This compound is structurally significant due to the electron-withdrawing nitro group at the para position of the phenyl ring, which influences its electronic properties, solubility, and reactivity. It is primarily utilized in organic synthesis and pharmaceutical intermediates, though specific applications are less documented compared to structurally related nitroaromatic compounds .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(4-nitrophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-9(13)3-2-4-10-5-7-11(8-6-10)12(14)15/h5-8H,2-4H2,1H3 |
InChI Key |
MUGBWUBMQSQNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following nitroaromatic ketones and derivatives are structurally related to 5-(4-Nitrophenyl)-2-pentanone:
Key Observations :
- Positional Isomerism: The placement of the nitrophenyl group (e.g., C2 vs. C5 in pentanone derivatives) alters polarity and boiling points. Para-substituted derivatives generally exhibit higher symmetry and thermal stability compared to ortho/meta isomers .
- Functional Group Impact : Replacement of the ketone with an oxazole ring (as in 5-(4-Nitrophenyl)oxazole) introduces aromatic heterocyclic character, increasing π-electron delocalization and altering reactivity in nucleophilic substitutions .
Physicochemical Properties
Key Findings :
- Thermal Stability: Nitroaromatic ketones like this compound likely exhibit moderate sublimation enthalpies (~120–130 kJ/mol), comparable to nitrophenyl-furan carbaldehydes (ΔsubH° = 110–135 kJ/mol) .
- Solubility Trends: The nitro group reduces water solubility, but sodium salts (e.g., 4-nitrophenol sodium salt) show enhanced solubility due to ionic character .
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